![molecular formula C20H20FN3O3S B11621060 (2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(3-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11621060.png)
(2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(3-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
(2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(3-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound with a unique structure that includes a thiazinane ring, a fluorophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(3-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide typically involves multiple steps, starting with the preparation of the thiazinane ring This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(3-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups using appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogenating agents, nucleophiles, and catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
(2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(3-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(3-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-ethyl-N-(4-chlorophenyl)-2-[(3-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
(2Z)-3-ethyl-N-(4-bromophenyl)-2-[(3-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
(2Z)-3-ethyl-N-(4-iodophenyl)-2-[(3-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide: Similar structure but with an iodophenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of (2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(3-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, may enhance its biological activity or alter its reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C20H20FN3O3S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
3-ethyl-N-(4-fluorophenyl)-2-(3-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C20H20FN3O3S/c1-3-24-18(25)12-17(19(26)22-14-9-7-13(21)8-10-14)28-20(24)23-15-5-4-6-16(11-15)27-2/h4-11,17H,3,12H2,1-2H3,(H,22,26) |
InChI Key |
SWCSLSXPMMYSPH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC(SC1=NC2=CC(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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